molecular formula C8H6ClFO2 B2829149 4-Chloro-3-fluoro-2-methoxybenzaldehyde CAS No. 1554658-43-3

4-Chloro-3-fluoro-2-methoxybenzaldehyde

Cat. No. B2829149
CAS RN: 1554658-43-3
M. Wt: 188.58
InChI Key: CPTCARQGVGJMHA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Chloro-3-fluoro-2-methoxybenzaldehyde is a chemical compound with the CAS Number: 1554658-43-3 . It has a molecular weight of 188.59 and its IUPAC name is this compound . It is typically stored at temperatures between 2-8°C .


Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6ClFO2/c1-12-8-5 (4-11)2-3-6 (9)7 (8)10/h2-4H,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

This compound has a molecular weight of 188.59 . It is a solid at room temperature . The compound has a density of 1.2±0.1 g/cm^3 .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of similar compounds to 4-Chloro-3-fluoro-2-methoxybenzaldehyde, such as 3-fluoro-4-methoxybenzaldehyde, has been simplified. This process avoids the use of concentrated hydrochloric acid and sulfuric acid, reducing industrial production damage. Trifluoroacetic acid is used in the synthesis, which can be recycled to lower costs (Wang Bao-jie, 2006).
  • Studies have explored the bioconversion potential of the fungus Bjerkandera adusta with respect to the production of novel halogenated aromatic compounds, including chloro-fluoro-methoxybenzaldehydes. This research aids in understanding the enzymatic mechanisms involved in the production of halogenated organic compounds (Lauritsen & Lunding, 1998).

Applications in Organic Synthesis

  • Fluorinated benzaldehydes have been used in the synthesis of stilbenes, a class of compounds with potential anticancer properties. The synthesis of these fluorinated analogues of combretastatins, which are naturally occurring stilbenes, has shown promising in vitro anticancer properties (Lawrence et al., 2003).
  • The development of efficient methods for the synthesis of benzaldehydes and their derivatives, including fluorinated variants, has led to applications in solid phase organic synthesis. These methods have been used to create a range of aromatic aldehydes and other compounds (Swayze, 1997).

Photocatalytic Applications

  • Research on photocatalytic oxidation of benzyl alcohol and its derivatives, such as methoxybenzaldehydes, into corresponding aldehydes on titanium dioxide under visible light irradiation, highlights potential applications in green chemistry. This process converts alcohols to aldehydes using clean energy sources (Higashimoto et al., 2009).

Environmental and Green Chemistry

  • A study focused on the facile synthesis of fluorinated microporous polyaminals using monoaldehyde compounds, including fluorobenzaldehydes. These polyaminals showed high CO2 adsorption and selectivities, which is significant for environmental applications, particularly in carbon capture technologies (Li, Zhang, & Wang, 2016).

Safety and Hazards

The safety information for 4-Chloro-3-fluoro-2-methoxybenzaldehyde includes several hazard statements: H315, H319, H335 . These indicate that the compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-chloro-3-fluoro-2-methoxybenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClFO2/c1-12-8-5(4-11)2-3-6(9)7(8)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CPTCARQGVGJMHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1F)Cl)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClFO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

188.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.